

# Application Note: Comprehensive Characterization of 1H-benzimidazol-5-ylmethanol

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## Compound of Interest

Compound Name:	1H-benzimidazol-5-ylmethanol
CAS No.:	106429-29-2
Cat. No.:	B1590048

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**1H-benzimidazol-5-ylmethanol** is a heterocyclic compound featuring a fused benzene and imidazole ring system. This structural motif is a cornerstone in medicinal chemistry, with benzimidazole derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The efficacy and safety of any drug candidate are intrinsically linked to its purity, structure, and stability. Therefore, rigorous analytical characterization is a critical step in the research and development of benzimidazole-based therapeutics.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of **1H-benzimidazol-5-ylmethanol**. We will delve into the theoretical underpinnings and practical applications of several key analytical techniques, offering detailed protocols and insights into data interpretation. The methodologies described herein are

designed to ensure the identity, purity, and stability of the compound, thereby supporting drug discovery and development endeavors.

## Chromatographic Analysis for Purity Determination

Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose due to its high resolution, sensitivity, and applicability to a wide range of analytes.

### High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a moderately polar compound like **1H-benzimidazol-5-ylmethanol**, a reversed-phase (RP-HPLC) method is typically the most effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol.

Causality behind Experimental Choices: The choice of a C18 column is based on the aromatic and moderately polar nature of the analyte, which will interact favorably with the nonpolar stationary phase. The mobile phase composition is optimized to achieve a good balance between retention and elution, ensuring a reasonable analysis time and sharp peaks. An acidic modifier, such as orthophosphoric acid, is often added to the mobile phase to suppress the ionization of the basic imidazole nitrogen, leading to better peak shape and reproducibility. UV detection is suitable as the benzimidazole ring system contains a chromophore that absorbs UV light.

Experimental Protocol: RP-HPLC for Purity Analysis

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven

- UV-Vis or Diode Array Detector (DAD)

#### Materials:

- **1H-benzimidazol-5-ylmethanol** reference standard and sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Orthophosphoric acid (85%)

#### Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (35:65, v/v) with pH adjusted to 3.0 with orthophosphoric acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	15 minutes

#### Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing 350 mL of acetonitrile with 650 mL of water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- **Standard Solution Preparation:** Accurately weigh about 10 mg of **1H-benzimidazol-5-ylmethanol** reference standard and dissolve it in 10 mL of mobile phase to obtain a stock

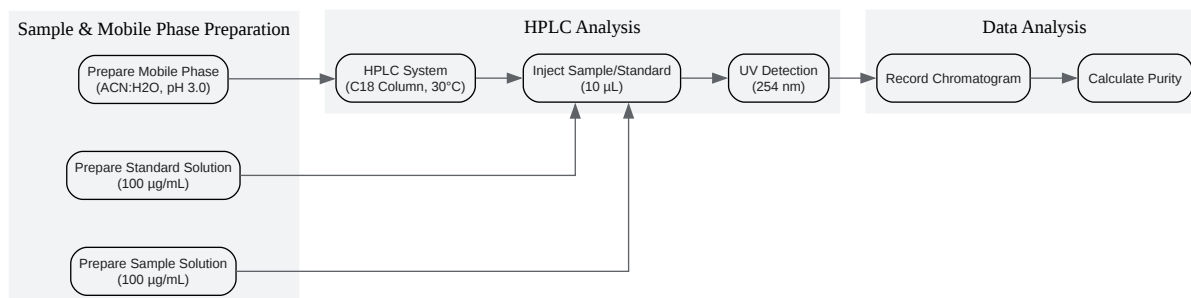
solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.

- **Sample Solution Preparation:** Prepare the sample solution in the same manner as the standard solution.
- **System Suitability:** Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).
- **Analysis:** Inject the sample solution and record the chromatogram.
- **Data Analysis:** Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Data Presentation: Expected Chromatographic Performance

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Area (n=5)	≤ 2.0%

Visualization: HPLC Workflow



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Caption: Workflow for RP-HPLC purity analysis of **1H-benzimidazol-5-ylmethanol**.

## Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed picture of the molecular framework and the functional groups present.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are the most common types used in organic chemistry. The chemical shift, splitting pattern, and integration of the signals in a  $^1\text{H}$  NMR spectrum provide information about the electronic environment, number of neighboring protons, and the relative number of each type of proton, respectively.  $^{13}\text{C}$  NMR provides information about the different carbon environments in the molecule.

Expertise & Experience: For **1H-benzimidazol-5-ylmethanol**, the aromatic protons will appear in the downfield region (typically 7-8 ppm) due to the deshielding effect of the aromatic ring current. The methylene ( $-\text{CH}_2$ ) protons adjacent to the aromatic ring and the hydroxyl group will

have a characteristic chemical shift. The hydroxyl (-OH) and amine (-NH) protons are often broad and their chemical shifts can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D<sub>2</sub>O to the NMR tube) can be used to confirm the assignment of these exchangeable protons, as their signals will disappear from the spectrum.

Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Materials:

- **1H-benzimidazol-5-ylmethanol** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the spectrometer.
  - Acquire the <sup>1</sup>H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
  - Process the spectrum (Fourier transform, phase correction, and baseline correction).
  - Integrate the peaks and reference the spectrum to the residual solvent peak or TMS (0 ppm).
- <sup>13</sup>C NMR Acquisition:

- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Process and reference the spectrum similarly to the  $^1\text{H}$  spectrum.

Data Presentation: Expected NMR Data (in DMSO- $d_6$ )

While specific data for the 5-ylmethanol isomer is not readily available in the provided search results, data for the related (1H-benzimidazol-1-yl)methanol in  $\text{CDCl}_3$  shows characteristic shifts[3]. Based on general principles and data for related benzimidazoles, the following are expected shifts for **1H-benzimidazol-5-ylmethanol** in DMSO- $d_6$ :

Assignment	Expected $^1\text{H}$ Chemical Shift (ppm)	Expected $^{13}\text{C}$ Chemical Shift (ppm)
-NH	~12.0 (broad s)	-
Aromatic C-H	7.2 - 8.2 (m)	110 - 145
-CH <sub>2</sub> -	~4.5 (s)	~60
-OH	~5.0 (broad s)	-
Imidazole C-H	~8.1 (s)	~140

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Trustworthiness: FT-IR is a rapid and reliable method for confirming the presence of key functional groups. For **1H-benzimidazol-5-ylmethanol**, we expect to see characteristic peaks for the N-H and O-H stretching of the imidazole and alcohol groups, C-H stretching of the aromatic and methylene groups, C=N and C=C stretching of the benzimidazole ring, and C-O stretching of the alcohol.

Experimental Protocol: FT-IR

Instrumentation:

- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
- Spectrum Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Expected FT-IR Absorption Bands

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )
O-H stretch (alcohol)	3200 - 3600 (broad)
N-H stretch (imidazole)	3100 - 3500 (broad)
Aromatic C-H stretch	3000 - 3100
Aliphatic C-H stretch	2850 - 3000
C=N and C=C stretch (ring)	1450 - 1650
C-O stretch (alcohol)	1000 - 1260

## Mass Spectrometry for Molecular Weight Verification

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For **1H-benzimidazol-5-ylmethanol** ( $C_8H_8N_2O$ ), the expected monoisotopic mass is approximately 148.06 g/mol [4].

Authoritative Grounding: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of moderately polar, thermally labile molecules like benzimidazole derivatives. Coupling MS with a chromatographic technique like LC (LC-MS) or GC (GC-MS) allows for the separation of impurities prior to mass analysis, providing both purity and identity information in a single run[5][6].

#### Experimental Protocol: LC-MS

##### Instrumentation:

- LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer)

##### LC Conditions:

- Use the same HPLC method as described in Section 1.1.

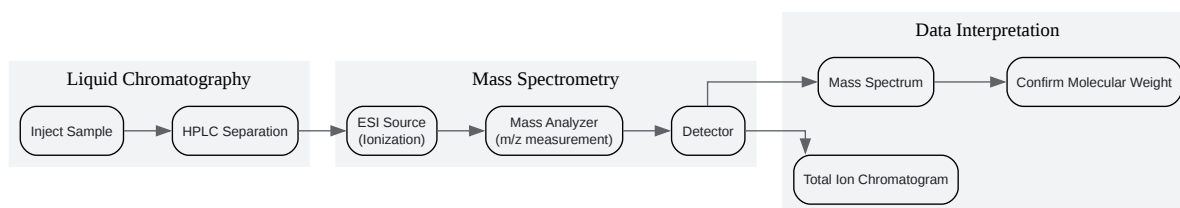
##### MS Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Scan Range	$m/z$ 50 - 500

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.
- Analysis: Inject the sample into the LC-MS system.
- Data Analysis:
  - Examine the total ion chromatogram (TIC) to assess purity.
  - Extract the mass spectrum for the main peak.
  - Identify the molecular ion peak ( $[M+H]^+$  at  $m/z \sim 149.07$ ) and any other significant adducts or fragments.

Visualization: Mass Spectrometry Analysis Workflow



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Caption: Workflow for LC-MS analysis to confirm the molecular weight of **1H-benzimidazol-5-ylmethanol**.

## Thermal Analysis for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting

point, and polymorphic forms of a substance.

#### Principle:

- TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
- DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

**Self-Validating System:** The combination of TGA and DSC, often performed simultaneously in a Simultaneous Thermal Analyzer (STA), provides a more complete picture of the thermal behavior of a compound[7]. For example, a mass loss observed in TGA that corresponds to an endothermic peak in DSC can be confidently attributed to decomposition or dehydration, whereas an endothermic peak in DSC without a corresponding mass loss in TGA indicates a phase transition like melting.

#### Experimental Protocol: TGA/DSC

##### Instrumentation:

- TGA instrument or a Simultaneous Thermal Analyzer (STA)
- DSC instrument

##### Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum or alumina).
- **TGA Analysis:**
  - Place the pan in the TGA furnace.
  - Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a

nitrogen atmosphere.

- Record the mass loss as a function of temperature.
- DSC Analysis:
  - Place the sample pan and a reference pan in the DSC cell.
  - Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

Data Presentation: Expected Thermal Events

Technique	Expected Observation	Interpretation
DSC	Sharp endothermic peak	Melting point
TGA	Onset of significant mass loss	Decomposition temperature

Note: A related compound, (1H-benzimidazol-1-yl)methanol, has a reported melting point of 407 K (134 °C)[3]. The 5-ylmethanol isomer is expected to have a different but likely comparable melting point.

## Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **1H-benzimidazol-5-ylmethanol**. The synergistic use of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous determination of the compound's identity, purity, and stability. These detailed protocols and the rationale behind the experimental choices serve as a valuable resource for researchers in drug discovery and development, facilitating the advancement of new benzimidazole-based therapeutic agents.

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